N-(4-(2-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
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Description
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present in the molecule. For example, furan rings can undergo reactions such as electrophilic substitution and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .Scientific Research Applications
Synthesis and Antitumor Activity
Compounds with similar heterocyclic structures have been synthesized and evaluated for their antitumor activities. For example, pyrazolyl-substituted furanone derivatives demonstrated high activities against carcinoma cell lines, with some compounds outperforming standard drugs in potency (Abou-Elmagd et al., 2016). This highlights the potential for such compounds to contribute to cancer therapy.
Antimicrobial and Antifungal Applications
Novel heterocyclic compounds containing sulfonamido moieties, for instance, have been synthesized and demonstrated significant antibacterial activity. This suggests that similar compounds could be explored for their potential as antibacterial agents (Azab et al., 2013). Additionally, compounds such as imidazo[1,2-a]pyrazine-2-carboxamides have shown promising antimicrobial activity, indicating the broad-spectrum potential of heterocyclic compounds in combating microbial infections (Jyothi & Madhavi, 2019).
Properties
IUPAC Name |
N-[4-[2-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O4S/c28-17(10-13-12-32-20(24-13)25-19(30)15-11-21-5-6-22-15)23-7-8-27-18(29)4-3-14(26-27)16-2-1-9-31-16/h1-6,9,11-12H,7-8,10H2,(H,23,28)(H,24,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZAFRJIHFOXGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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